Mitochondrial Accumulation: Several Hundred-Fold Enrichment of MitoTEMPOL Over Untargeted TEMPOL
MitoTEMPOL accumulates several hundred-fold into energized mitochondria compared to untargeted TEMPOL, which lacks the TPP moiety and distributes broadly throughout cellular compartments [1]. This differential accumulation is driven by the mitochondrial membrane potential (Δψm), which electrophoretically drives TPP-conjugated compounds into the mitochondrial matrix [1].
| Evidence Dimension | Mitochondrial accumulation fold-enrichment |
|---|---|
| Target Compound Data | Several hundred-fold accumulation into energized mitochondria |
| Comparator Or Baseline | TEMPOL (untargeted parent compound): No preferential mitochondrial accumulation; diffuse cytosolic distribution |
| Quantified Difference | >100-fold greater mitochondrial accumulation for MitoTEMPOL versus TEMPOL |
| Conditions | Isolated energized mitochondria; in vitro mitochondrial uptake assay |
Why This Matters
This quantitative difference in subcellular localization directly translates to enhanced mitochondrial superoxide scavenging capacity at the primary site of ROS production, making MitoTEMPOL the appropriate selection for studies requiring mitochondrial-specific antioxidant intervention.
- [1] Trnka J, Blaikie FH, Smith RA, Murphy MP. A mitochondria-targeted nitroxide is reduced to its hydroxylamine by ubiquinol in mitochondria. Free Radic Biol Med. 2008;44(7):1406-1419. View Source
